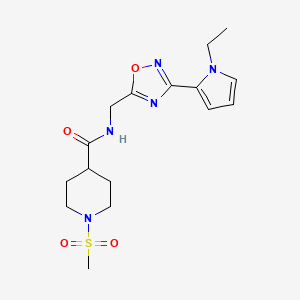

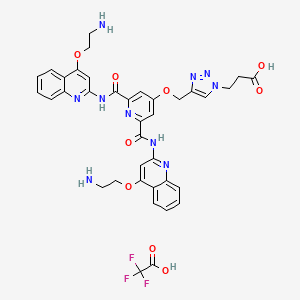

![molecular formula C16H17F3N4O2 B2504697 N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-3-furamide CAS No. 1775451-07-4](/img/structure/B2504697.png)

N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-3-furamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of novel heterocyclic compounds has been a focus in recent research due to their potential bioactive properties. One study describes the synthesis of a series of 4-(4-(arylamino)-6-(piperidin-1-yl)-1,3,5-triazine-2-ylamino)-N-(pyrimidin-2-yl)benzenesulfonamide derivatives. These compounds were synthesized and screened for antimicrobial activity, with some derivatives showing significant effects against various microbial strains. The structural elucidation of these compounds was achieved using IR, ^1H NMR, ^13C NMR, and Mass spectral analysis .

Another research effort reports the synthesis of 6-(alkyn-1-yl)furo[2,3-d]pyrimidin-2(3H)-one derivatives, which have shown remarkable anti-viral activity, particularly against varicella-zoster virus (VZV) and human cytomegalovirus (HCMV). The synthetic approach allowed for the preparation of various nucleoside derivatives with different substituents, demonstrating the versatility of the synthetic methods used .

Molecular Structure Analysis

The molecular structure of heterocyclic compounds is crucial for their biological activity. The research on N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-3-furamide would likely involve detailed structural analysis similar to the studies mentioned. The use of spectroscopic techniques such as IR, NMR, and mass spectrometry is essential for confirming the structure of synthesized compounds .

Chemical Reactions Analysis

Chemical reactions involving furo[2,3-d]pyrimidines have been explored, with one study detailing the ring cleavage reactions of furo[2,3-d]pyrimidine-2,4-diones with phosphoryl chloride, leading to various isomers and derivatives. These reactions include halogenation, nucleophilic substitution, and cyclization to form different heterocyclic structures such as thieno[2,3-d]pyrimidines and thiouraciles. The study also describes the transformation of chloro derivatives into piperidino, amino, azido, and aziridino derivatives, showcasing the reactivity of the furo[2,3-d]pyrimidine core .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of functional groups such as the furamide moiety and the piperidinyl substituent would affect properties like solubility, melting point, and reactivity. The antimicrobial and antiviral activities observed in related compounds suggest that the compound may also possess bioactive properties .

Relevant Case Studies

While the provided papers do not directly discuss this compound, they do provide insights into the synthesis and biological evaluation of structurally related compounds. For instance, the antimicrobial activity of benzenesulfonamide derivatives and the antiviral activity of furo[2,3-d]pyrimidin-2(3H)-one derivatives serve as relevant case studies for the potential applications of such compounds in medicinal chemistry .

Scientific Research Applications

Metabolism and Pharmacokinetics

- Metabolism in Chronic Myelogenous Leukemia Patients : A study on Flumatinib, a compound structurally similar to N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-3-furamide, shows that it is predominantly metabolized through amide bond cleavage, yielding hydrolytic products. This research is significant for understanding the metabolic pathways of similar compounds in humans (Gong, Chen, Deng, & Zhong, 2010).

- Pharmacokinetics of Related Compounds : Research on PF-00734200, a compound with a similar pyrimidinyl structure, revealed insights into its metabolism, excretion, and pharmacokinetics in rats, dogs, and humans. This information can be valuable for understanding the behavior of this compound in biological systems (Sharma et al., 2012).

Anticancer and Anti-Angiogenic Properties

- Anti-Angiogenic and DNA Cleavage Activities : A series of novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives, structurally related to the queried compound, have demonstrated significant anti-angiogenic and DNA cleavage activities. This suggests potential anticancer applications (Kambappa et al., 2017).

- In Vitro Antiproliferative Activity : Compounds structurally similar to the queried chemical have shown antiproliferative effects against various human cancer cell lines, indicating their potential as anticancer agents (Mallesha et al., 2012).

Potential Therapeutic Applications

- Glycine Transporter 1 Inhibition : Research has identified compounds with similar structures as potent and orally available inhibitors of Glycine Transporter 1 (GlyT1), suggesting potential therapeutic applications in neurological conditions (Yamamoto et al., 2016).

- NF-kappaB and AP-1 Gene Expression Inhibition : Compounds with a related pyrimidine structure have been studied for their ability to inhibit NF-kappaB and AP-1 gene expression, which could have implications in treating inflammatory diseases (Palanki et al., 2000).

properties

IUPAC Name |

N-[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]furan-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17F3N4O2/c1-10-20-13(16(17,18)19)8-14(21-10)23-5-2-12(3-6-23)22-15(24)11-4-7-25-9-11/h4,7-9,12H,2-3,5-6H2,1H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCNFTEPLEIGCJA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)N2CCC(CC2)NC(=O)C3=COC=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17F3N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,2R,4S)-7-Oxabicyclo[2.2.1]heptane-2-sulfonyl fluoride](/img/no-structure.png)

![ethyl 4-{2-[3-(2,3-dimethylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamido}benzoate](/img/structure/B2504623.png)

![2-(1,5-dimethyl-1H-pyrazole-3-carboxamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2504627.png)

![1-[4-(Furan-2-yl)thiophen-2-yl]-2-(pyrido[3,4-d]pyrimidin-4-ylamino)ethanol](/img/structure/B2504630.png)

![(E)-N-(benzo[d][1,3]dioxol-5-yl)-3-(2,4-dimethoxyphenyl)acrylamide](/img/structure/B2504633.png)